molecular formula C7H9NO4 B1231232 (R)-2,3,4,5-tetrahydrodipicolinic acid

(R)-2,3,4,5-tetrahydrodipicolinic acid

Cat. No.: B1231232
M. Wt: 171.15 g/mol
InChI Key: CXMBCXQHOXUCEO-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,3,4,5-tetrahydrodipicolinic acid is a 2,3,4,5-tetrahydrodipicolinic acid.

Scientific Research Applications

Agricultural Applications

Herbicide Development
One of the most promising applications of (R)-2,3,4,5-tetrahydrodipicolinic acid is its role as a herbicide. Research has identified inhibitors of bacterial dihydrodipicolinate reductase (DHDPR), an enzyme crucial for lysine biosynthesis in plants and bacteria. These inhibitors, including derivatives of this compound, have shown effectiveness in reducing the germination and growth of various weed species such as Lolium rigidum (rigid ryegrass) and Raphanus raphanistrum (wild radish) without exhibiting toxicity to human cells .

Mechanism of Action
The mechanism involves targeting DHDPR enzymes in plants. Studies demonstrated that these compounds can inhibit plant DHDPR orthologues effectively, suggesting a new mode of action for herbicides that could mitigate the rise of herbicide-resistant weeds .

Medicinal Applications

Antibacterial Activity
this compound has also been investigated for its antibacterial properties. It has been shown to inhibit meso-diaminopimelate biosynthesis in bacteria, which is essential for the synthesis of peptidoglycan in bacterial cell walls. This inhibition presents a potential pathway for developing new antibiotics against multi-drug resistant Gram-negative bacteria .

Case Studies
A notable study highlighted the efficacy of inhibitors derived from the DAP biosynthetic pathway against strains of Acinetobacter baumannii, a notorious multi-drug resistant pathogen. The compounds demonstrated low micromolar potency and were effective in preventing biofilm formation and disrupting established biofilms .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound serves as a substrate or inhibitor for various enzymes involved in amino acid biosynthesis pathways. The specificity and potency of these compounds are being explored to understand their interactions with different enzymes better .

Application Area Compound Role Target Organisms/Enzymes Outcome/Effectiveness
AgricultureHerbicideDihydrodipicolinate reductaseEffective against weeds
MedicineAntibioticBacterial DAP biosynthesisEffective against MDR strains
BiochemistryEnzyme InhibitorVarious enzymesSpecific inhibition observed

Q & A

Basic Research Questions

Q. What is the role of (R)-2,3,4,5-tetrahydrodipicolinic acid (THDP) in lysine biosynthesis?

THDP is a key intermediate in the diaminopimelate (DAP) pathway, which synthesizes L-lysine in bacteria, plants, and some archaea. It is produced via the enzymatic reduction of 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid (HTPA) by 4-hydroxy-tetrahydrodipicolinate reductase (DapB). THDP is subsequently converted to meso-DAP, a precursor for lysine and peptidoglycan biosynthesis .

Methodological Insight :

  • To study THDP's role, researchers often use isotopic labeling (e.g., 13C^{13}\text{C}-pyruvate) to track flux through the DAP pathway.
  • Enzyme assays for DapB activity can be performed using HTPA as a substrate, monitored via UV-Vis spectroscopy at 340 nm (NADPH oxidation) .

Q. How is THDP synthesized in laboratory settings?

THDP is synthesized chemically through stereospecific routes. For example:

  • Chrystal et al. (1995) : Used a multi-step reaction starting from L-aspartate semialdehyde (ASA) and pyruvate, mimicking the enzymatic pathway .
  • Caplan et al. (2001) : Achieved enantioselective synthesis via chiral auxiliaries to ensure (R)-configuration at C2 and C4 positions .

Key Reaction Steps :

StepReagents/ConditionsProduct
1Pyruvate + ASA, Schiff base formationEnamine intermediate
2Cyclization, DapA catalysisHTPA
3DapB-mediated reductionTHDP

Advanced Research Questions

Q. What structural features of 4-hydroxy-tetrahydrodipicolinate synthase (DapA) enable its catalytic mechanism?

DapA catalyzes the condensation of pyruvate and ASA to form HTPA. The enzyme's active site contains a conserved lysine residue (Lys162 in Methylacidiphilum fumariolicum SolV) that forms a Schiff base with pyruvate, initiating the reaction .

Structural Insights :

  • Crystal Structure (PDB: 6T3T) : Reveals a TIM-barrel fold with a hydrophobic pocket for substrate binding.
  • Allosteric Regulation : Lysine binds to a regulatory site, inducing conformational changes that inhibit activity (negative feedback) .

Q. How can contradictory data on THDP synthetic yields be resolved?

Discrepancies in yields often arise from:

  • Variability in ASA stability : ASA degrades rapidly in aqueous solutions, requiring in-situ generation via aspartokinase/aspartate semialdehyde dehydrogenase .
  • Stereochemical purity : Impurities in chiral intermediates (e.g., ASA or pyruvate derivatives) reduce THDP yield. Use of enantiomerically pure starting materials or chiral HPLC validation is recommended .

Troubleshooting Table :

IssueSolution
Low HTPA conversionOptimize DapA expression (e.g., codon-optimized plasmids)
THDP instabilityStore at -80°C in anaerobic buffers (prevents oxidation)

Q. What phylogenetic evidence supports the aminotransferase pathway for THDP biosynthesis?

Phylogenetic analysis of DapA and DapL (aminotransferase) reveals that the aminotransferase pathway is widespread in methanogens (e.g., Methanococcus spp.) and plants. Horizontal gene transfer events likely contributed to its distribution across domains .

Key Findings :

  • Methanogens : Use DapL to bypass the succinylase pathway, enhancing metabolic efficiency in low-energy environments.
  • Plants : DapA homologs cluster with bacterial sequences, suggesting endosymbiotic origin .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting kinetic parameters for DapA?

Variations in assay conditions (e.g., pH, temperature) and enzyme sources (thermophilic vs. mesophilic organisms) account for discrepancies. For example:

  • Born & Blanchard (1999) : Reported KmK_m (pyruvate) = 0.5 mM for E. coli DapA at 25°C.
  • Schmitz et al. (2020) : Found KmK_m (pyruvate) = 1.2 mM for M. fumariolicum DapA at 55°C .

Recommendation : Standardize assays using the Enzyme Kinetics Initiative (EKI) protocols for cross-study comparability.

Q. Methodological Guidance

Q. How to characterize THDP in complex biological matrices?

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in H2_2O/acetonitrile) and MRM transitions for THDP (m/z 185 → 140).
  • NMR : 1H^{1}\text{H}-NMR (D2_2O, 600 MHz): δ 3.2–3.8 ppm (multiplet, H2–H5), δ 2.5 ppm (doublet, H6) .

Q. Tables for Reference

Table 1: Key Enzymes in THDP Biosynthesis

EnzymeEC NumberFunctionOrganisms
DapA4.3.3.7Catalyzes HTPA formationBacteria, Plants
DapB1.17.1.8Reduces HTPA to THDPBacteria, Archaea
DapL2.6.1.83Aminotransferase in alternative pathwayMethanogens, Plants

Table 2: Physicochemical Properties of THDP

PropertyValue
Molecular FormulaC7_7H9_9NO4_4
Exact Mass171.053 g/mol
pKa (COOH)2.1, 4.3
Solubility50 mg/mL (H2_2O, pH 7.0)

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

(2R)-2,3,4,5-tetrahydropyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4H,1-3H2,(H,9,10)(H,11,12)/t4-/m1/s1

InChI Key

CXMBCXQHOXUCEO-SCSAIBSYSA-N

SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H](N=C(C1)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N=C(C1)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-2,3,4,5-tetrahydrodipicolinic acid
(R)-2,3,4,5-tetrahydrodipicolinic acid
(R)-2,3,4,5-tetrahydrodipicolinic acid
(R)-2,3,4,5-tetrahydrodipicolinic acid
(R)-2,3,4,5-tetrahydrodipicolinic acid
(R)-2,3,4,5-tetrahydrodipicolinic acid

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